molecular formula C11H13ClO3 B2406307 4-Butoxy-2-chlorobenzoic acid CAS No. 95736-31-5

4-Butoxy-2-chlorobenzoic acid

Cat. No.: B2406307
CAS No.: 95736-31-5
M. Wt: 228.67
InChI Key: HLHJLZGHQGHWKG-UHFFFAOYSA-N
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Description

4-Butoxy-2-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a butoxy group, and the hydrogen atom at the ortho position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-chlorobenzoic acid with butanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct chlorination of 4-butoxybenzoic acid. This process requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions to ensure selective chlorination at the ortho position.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Products include 4-butoxy-2-aminobenzoic acid or 4-butoxy-2-thiolbenzoic acid.

    Esterification: Esters such as 4-butoxy-2-chlorobenzoate.

    Reduction: 4-butoxy-2-chlorobenzyl alcohol.

Scientific Research Applications

4-Butoxy-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    4-Butoxybenzoic Acid: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

    4-Chlorobenzoic Acid: Lacks the butoxy group, influencing its solubility and interaction with biological targets.

Uniqueness: 4-Butoxy-2-chlorobenzoic acid is unique due to the presence of both the butoxy and chlorine substituents, which confer distinct chemical and physical properties. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-butoxy-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHJLZGHQGHWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9 g of caustic soda are dissolved in 200 ml of ethanol. To the thus-prepared solution there are added 17.25 g of 2-chloro-4-hydroxybenzoic acid and 18.4 g of butyl iodide. The resulting solution is heated at reflux under stirring for 5 hours, cooled, poured into 200 ml of water and acidified, to pH=1, with hydrochloric acid. The precipitate is filtered-off, washed with water and dried to give 16.4 g of ortho-chloro-para-n-butyoxybenzoic acid which is recrystallized from hexane. The yield of the recrystallized product is 13.8 g (60.5%), M.p. 92°-93° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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